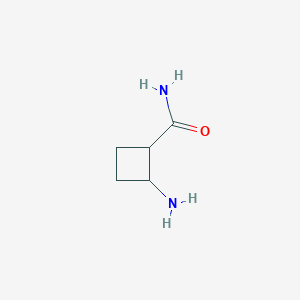
(2,2,2-Trifluoro-acetylamino)-acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,2-Trifluoro-acetylamino)-acetyl chloride is a chemical compound with the molecular formula C4H5ClF3NO2. It is known for its unique properties due to the presence of trifluoromethyl and acetylamino groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-acetylamino)-acetyl chloride typically involves the reaction of (2,2,2-Trifluoro-acetylamino)-acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(2,2,2-Trifluoro-acetylamino)-acetic acid+SOCl2→(2,2,2-Trifluoro-acetylamino)-acetyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,2-Trifluoro-acetylamino)-acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2,2,2-Trifluoro-acetylamino)-acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form peptides and other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to prevent hydrolysis.
Catalysts: Catalysts like pyridine can be used to enhance the reaction rate and selectivity.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
(2,2,2-Trifluoro-acetylamino)-acetyl chloride is used as a reagent in organic synthesis to introduce trifluoromethyl and acetylamino groups into molecules. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to modify peptides and proteins, enhancing their stability and activity. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules.
Medicine
The compound is used in the development of drugs, particularly those targeting enzymes and receptors. Its unique chemical properties make it a valuable tool in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of (2,2,2-Trifluoro-acetylamino)-acetyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The trifluoromethyl group enhances the compound’s reactivity and stability, while the acetylamino group provides specificity in binding to molecular targets. This dual functionality allows the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2,2-Trifluoro-acetylamino)-acetic acid
- (2,2,2-Trifluoro-acetylamino)-methyl-phosphonium chloride
- (2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride
Uniqueness
(2,2,2-Trifluoro-acetylamino)-acetyl chloride is unique due to its combination of trifluoromethyl and acetylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and specificity, making it a valuable reagent in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H3ClF3NO2 |
|---|---|
Molekulargewicht |
189.52 g/mol |
IUPAC-Name |
2-[(2,2,2-trifluoroacetyl)amino]acetyl chloride |
InChI |
InChI=1S/C4H3ClF3NO2/c5-2(10)1-9-3(11)4(6,7)8/h1H2,(H,9,11) |
InChI-Schlüssel |
QHSRPJMYSWPKMW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)Cl)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)
![1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl](/img/structure/B12280295.png)

![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B12280312.png)
![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)


![2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride](/img/structure/B12280338.png)
![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)
![1,2,2-Tris[(R)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B12280343.png)

![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B12280362.png)


